molecular formula C15H17N3O2 B11849797 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid

Katalognummer: B11849797
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: XBQSBQFSSRAEIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a quinoline core substituted with a carboxylic acid at the 6-position and a 4-methylpiperazine group at the 2-position, a configuration commonly found in pharmacologically active molecules. The carboxylic acid group serves as a versatile handle for further derivatization, particularly through amide coupling reactions, to create a diverse library of compounds for biological screening . The 4-methylpiperazine moiety is a privileged structure in drug design, often used to fine-tune properties like solubility, bioavailability, and receptor binding affinity. This structural motif is present in compounds with documented activity against a range of therapeutic targets. Research on analogous quinoline carboxamides has shown their potential as antagonists for the metabotropic glutamate receptor 1 (mGluR1), a target for neuropathic pain , and as inhibitors for targets like Sirtuin 3 (SIRT3) and various HDAC isoforms . Furthermore, similar quinoline-4-carboxylic acid derivatives have demonstrated potent antibacterial properties , underscoring the broad utility of this chemical class. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C15H17N3O2

Molekulargewicht

271.31 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid

InChI

InChI=1S/C15H17N3O2/c1-17-6-8-18(9-7-17)14-5-3-11-10-12(15(19)20)2-4-13(11)16-14/h2-5,10H,6-9H2,1H3,(H,19,20)

InChI-Schlüssel

XBQSBQFSSRAEIE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Piperazin-Einheit, was zur Bildung von N-Oxid-Derivaten führt.

    Reduktion: Reduktionsreaktionen können auf den Chinolinring oder die Carbonsäuregruppe abzielen, was zur Bildung von reduzierten Chinolin-Derivaten oder Alkoholen führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

    Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

    Oxidation: N-Oxid-Derivate.

    Reduktion: Reduzierte Chinolin-Derivate oder Alkohole.

    Substitution: Verschiedene substituierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperazin-1-yl)chinolin-6-carbonsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

    Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.

    Medizin: Sie wird als Leitverbindung in der Medikamentenentwicklung untersucht, insbesondere für die Behandlung von Infektionskrankheiten und Krebs.

    Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of reduced quinoline derivatives or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including 2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid, exhibit potent antimicrobial activity. A study highlighted the synthesis of new oxazino quinolone derivatives that demonstrated significant efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. The compound was found to inhibit DNA gyrase activity, which is critical for bacterial DNA replication, thereby showcasing its potential as an antibacterial agent .

Antitubercular Activity

In a series of evaluations against Mycobacterium tuberculosis, specific derivatives of quinoline carboxylic acids showed promising results. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.19 µM against the standard strain and a lower MIC against multi-drug resistant strains. These findings suggest that modifications to the quinoline structure can enhance potency against resistant bacterial strains .

Case Study 1: Antimycobacterial Activity

A comprehensive study investigated the efficacy of various quinoline derivatives, including this compound, against different strains of Mycobacterium tuberculosis. The most active compound was noted for significantly reducing bacterial load in infected tissues in vivo, demonstrating its potential for therapeutic use in treating tuberculosis .

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of synthesized quinoline derivatives. Among them, certain compounds showed remarkable activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that increased lipophilicity correlated with enhanced antibacterial effects .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in pharmaceutical applications:

  • Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a potential lead compound for developing new antibiotics.
  • Antitubercular Drugs : Given its effectiveness against resistant strains of Mycobacterium tuberculosis, it may contribute to novel treatment regimens for tuberculosis.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(4-Methylpiperazin-1-yl)chinolin-6-carbonsäure beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Beispielsweise kann sie die bakterielle DNA-Gyrase hemmen, was zur Störung der DNA-Replikation und zum Absterben von Bakterienzellen führt. Die Fähigkeit der Verbindung, mit mehreren Zielstrukturen zu interagieren, macht sie zu einem vielseitigen Mittel in der medizinischen Chemie.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active quinoline derivatives. Below is a detailed comparison based on substituents, biological targets, and activity data.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Target Activity/Findings Toxicity Profile (if available) Reference
2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid - Quinoline core
- 6-carboxylic acid
- 2-(4-methylpiperazinyl)
Not explicitly stated (inferred: SCP-2 or DNA gyrase) Limited direct data; inferred from analogs Not reported N/A
Levofloxacin
()
- 9-Fluoro substituent
- 3-methyl group
- 10-(4-methylpiperazinyl)
- 6-carboxylic acid
DNA gyrase (bacterial) Broad-spectrum antibacterial activity (IC₅₀: ~0.5 µg/mL for S. aureus) Low mutagenicity; well-tolerated in humans
OA-02/OA-06/OA-09
()
- Oxazinoquinoline scaffold
- 4-methylpiperazinyl
- Hydrazone substituents
Sterol carrier protein (SCP-2) Insecticidal activity against H. armigera (LD₅₀: 12–18 µg/mL) Low tumorigenicity/mutagenicity (DataWarrior predictions)
Compound D
()
- 8-(5-amino-2-hydroxybenzyl)
- 9-Fluoro
- 3-methyl
- 10-(4-methylpiperazinyl)
Not specified Antibacterial (MIC: 2–4 µg/mL against E. coli) IR/NMR data confirmed stability
CCT361814/NXP800
()
- Quinoline-6-carboxamide
- Piperidine/propoxy substituents
HSF1 pathway (anticancer target) IC₅₀: 0.3 µM (HSF1 inhibition) No acute toxicity in preclinical models
Ofloxacin derivatives
()
- Fluorine at position 9
- Varied piperazine substituents
DNA gyrase Enhanced activity with chlorine/thiophene modifications (MIC: 0.25 µg/mL) Moderate irritant potential

Key Findings from Comparative Analysis

Structural Impact on Activity: Fluorine Substitution: Levofloxacin () and ofloxacin derivatives () demonstrate that a fluorine atom at position 9 significantly enhances DNA gyrase inhibition and antibacterial potency. The absence of fluorine in this compound may limit its antibacterial efficacy compared to fluoroquinolones. Piperazine Modifications: The 4-methylpiperazine group is conserved across multiple analogs (e.g., OA series, levofloxacin). Its role in improving solubility and target binding is well-documented . Carboxylic Acid Position: The 6-carboxylic acid is critical for metal ion chelation in enzyme-active sites (e.g., DNA gyrase), a feature shared with levofloxacin and ofloxacin .

Anticancer Potential: Derivatives like CCT361814/NXP800 () highlight the versatility of quinoline-carboxylic acids in targeting non-infectious diseases, such as cancer, through HSF1 pathway inhibition.

Toxicity and Safety :

  • Levofloxacin and its analogs exhibit low mutagenicity and irritancy, making them clinically viable .
  • OA-series compounds predicted low toxicity risks (DataWarrior), though in vivo validation is needed .

Biologische Aktivität

2-(4-Methylpiperazin-1-yl)quinoline-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability, potentially leading to improved therapeutic efficacy.

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of quinoline derivatives, including this compound. The compound was assessed against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusSignificant activity
Escherichia coliModerate activity
Methicillin-resistant Staphylococcus aureus (MRSA)Weak activity
Pseudomonas aeruginosaWeak inhibition

The structural modifications in quinoline derivatives have been shown to enhance antibacterial activity, with specific substitutions leading to higher potency against certain strains .

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied, particularly regarding their action against Plasmodium falciparum. Compounds similar to this compound have demonstrated promising results:

  • Mechanism of Action : These compounds inhibit translation elongation factor 2 (PfEF2), a critical protein synthesis factor in the malaria parasite .
  • Efficacy Data : In vitro studies reported low nanomolar EC50 values for related compounds, indicating strong antiplasmodial activity. For example, compounds from the quinoline series showed effective inhibition in various P. berghei models with ED90 values below 1 mg/kg .

Case Studies

Several case studies highlight the biological efficacy of quinoline derivatives:

  • Antibacterial Evaluation : A study synthesized a series of quinoline derivatives and evaluated their antibacterial activities using agar diffusion methods. The results indicated that specific structural modifications significantly increased activity against S. aureus and E. coli .
  • Antimalarial Screening : In another study, quinoline derivatives were screened against different life stages of Plasmodium. Compounds exhibited potent activity against late-stage gametocytes, which are crucial for malaria transmission .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methylpiperazin-1-yl)quinoline-6-carboxylic acid?

The synthesis typically involves coupling a pre-functionalized quinoline core with a 4-methylpiperazine moiety. A general approach includes:

  • Step 1 : Synthesis of quinoline-6-carboxylic acid derivatives via Pfitzinger or Gould–Jacob reactions. For example, condensation of substituted isatins with ketones under alkaline conditions .
  • Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or Buchwald–Hartwig amination. Microwave-assisted methods can enhance reaction efficiency and yield .
  • Step 3 : Purification using column chromatography or recrystallization, followed by validation via NMR and HRMS .

Q. How is the purity and structural integrity of this compound validated in research settings?

  • Chromatography : HPLC or LC-MS for purity assessment, with detection limits optimized for trace impurities .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. HRMS (ESI or EI) for molecular weight validation .
  • Thermal Analysis : TGA/DSC to evaluate thermal stability and crystallinity .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Moderately soluble in DMSO or DMF but poorly in water. Aqueous solubility can be improved via salt formation (e.g., hydrochloride) .
  • Stability : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Stability in solution varies with pH; avoid prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological applications?

  • Piperazine Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., cyclopropyl) alters receptor binding affinity, as seen in quinolone antibiotics .
  • Quinoline Functionalization : Introducing electron-withdrawing groups (e.g., Cl, F) at position 6 enhances antimicrobial activity, while electron-donating groups (e.g., OCH3_3) improve pharmacokinetics .
  • Methodology : Use molecular docking and MD simulations to predict interactions with target proteins (e.g., DNA gyrase) .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

  • Matrix Effects : Plasma proteins and lipids can interfere with LC-MS/MS quantification. Mitigate via protein precipitation (acetonitrile) or SPE .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 342 → 298 for the parent ion) with a lower LOQ of 1 ng/mL .
  • Metabolite Identification : Use high-resolution Orbitrap MS to distinguish parent compound from phase I/II metabolites .

Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yield and scalability?

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in piperazine attachment but require rigorous removal to avoid toxicity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to toluene/EtOH mixtures for scalable batch reactions .
  • Green Chemistry : Microwave irradiation reduces reaction time from 24 hr to 2 hr with comparable yields (75–80%) .

Q. How can data contradictions (e.g., conflicting biological activity reports) be resolved?

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Batch Analysis : Compare multiple synthetic batches via XRD to rule out polymorphic variations affecting activity .
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Methodological Resources

  • Spectral Data : Reference PubChem CID 1260075-17-9 for NMR and HRMS benchmarks .
  • Synthetic Protocols : Adapt procedures from quinolonecarboxylic acid derivatives in EP-A-0 126 355 .
  • Biological Assays : Use fluorometric assays for enzyme inhibition studies (e.g., P-glycoprotein ATPase activity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.